Kahweofuran
Description
Contextualization within Natural Products Chemistry
Kahweofuran is a naturally occurring heterocyclic organic compound and a notable member of the furan (B31954) derivatives class. cymitquimica.com Specifically, it is classified as an aryl thioether, which are organosulfur compounds containing a thioether group attached to an aryl group. foodb.ca Its chemical structure is characterized by a fused furan and thiophene (B33073) ring system, formally named 6-methyl-2,3-dihydrothieno[2,3-c]furan. cymitquimica.comfragranceu.com This bicyclic structure is a unique feature among natural products. mdpi.com
As a volatile organic compound (VOC), this compound is primarily associated with the complex chemical matrix of coffee beans, particularly Coffea arabica and Coffea canephora (robusta). foodb.ca The study of such natural products is crucial for understanding the chemical composition of foods and their impact on sensory perception and potential health benefits. cymitquimica.comntou.edu.tw
Historical Perspectives on this compound Discovery and Research Trajectory
The discovery and structural elucidation of this compound were first reported in 1971 by a team of researchers led by George Büchi. cardiff.ac.ukjst.go.jpacs.org They successfully isolated this novel compound from coffee extract and determined its unique fused heterocycle structure. mdpi.comcardiff.ac.uk The name "this compound" is derived from the Arabic word "qahweh," which means coffee, reflecting its origin. cardiff.ac.uk
Significance in the Context of Food Science and Volatile Organic Compound Research
In the realm of food science, this compound is significant due to its contribution to the aroma profile of one of the world's most consumed beverages. baranlab.orgiankingtutoring.com It is considered an important component of coffee volatiles, contributing a roasty, smoky, and sulfurous aroma. ntou.edu.twscielo.br The study of this compound and other VOCs in coffee is essential for understanding flavor development during roasting and brewing. researchgate.net
The presence and concentration of this compound can vary depending on the coffee species and roasting conditions. For example, it has been reported in roasted Colombian arabicas at approximately 1.75 ppm, in Kenyan coffees at 2.0 ppm, and in roasted Ivory Coast robustas at a lower concentration of 0.45 ppm. iarc.fr This variability makes it a potential marker for the origin and quality of coffee. foodb.ca
Research into this compound also extends to its behavior in different food matrices, such as the effect of milk components on the release of this and other aroma compounds from coffee beverages. jst.go.jpresearchgate.net The analytical techniques employed to study this compound, such as gas chromatography-mass spectrometry (GC-MS) and gas chromatography-olfactometry (GC-O), are central to the broader field of VOC analysis in food. ntou.edu.twimreblank.chjst.go.jp
Table 1: General Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 26693-24-3 |
| Molecular Formula | C7H8OS |
| Molecular Weight | 140.20 g/mol |
| Appearance | Colorless to pale yellow clear liquid (est.) |
| Boiling Point | 193.00 to 194.00 °C @ 760.00 mm Hg (est.) |
| Solubility | Soluble in water, 280.9 mg/L @ 25 °C (est.) |
Data sourced from references cymitquimica.comfragranceu.com
Table 2: Synonyms for this compound
| Synonym |
|---|
| 2,3-Dihydro-6-methylthieno[2,3-c]furan |
| 6-Methyl-2,3-dihydrothieno[2,3-c]furan |
| Thieno[2,3-c]furan, 2,3-dihydro-6-methyl- |
| 4-Methyl-3-oxa-6-thiabicyclo[3.3.0]octa-1,4-diene |
Data sourced from references cymitquimica.comfoodb.cafragranceu.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methyl-2,3-dihydrothieno[2,3-c]furan | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8OS/c1-5-7-6(4-8-5)2-3-9-7/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQOKVCDOEDFSAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CO1)CCS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10949512 | |
| Record name | 6-Methyl-2,3-dihydrothieno[2,3-c]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10949512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26693-24-3 | |
| Record name | Kahweofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26693-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thieno(2,3-c)furan, 2,3-dihydro-6-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026693243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Methyl-2,3-dihydrothieno[2,3-c]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10949512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Kahweofuran | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032922 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Chemical Synthesis and Derivatization Strategies for Kahweofuran
Total Synthesis Methodologies
The complete chemical synthesis of kahweofuran from simple starting materials has been approached through several distinct strategies, primarily focusing on the construction of the fused furan (B31954) and thiophene (B33073) ring system.
Iodine-Mediated Cyclization Approaches for Furan Formation
A key strategy in the total synthesis of this compound involves the formation of the furan ring through an iodine-mediated cyclization. In one reported synthesis, an alkyne-diol substrate undergoes an iodine-mediated cyclization to form the furan ring, a crucial step in constructing the this compound scaffold. mdpi.comnih.gov This method is part of a broader approach that utilizes transformations of carbon-carbon multiple bonds to build the fused heterocyclic system. mdpi.com The 5-endo-dig iodocyclization of alk-3-yn-1,2-diols, followed by dehydration, has proven to be an effective method for producing β-iodofurans, which can then be further elaborated. researchgate.net
Thiophene Precursor Transformations in this compound Synthesis
Another major avenue for this compound synthesis involves the transformation of thiophene precursors. One approach starts from 2-acetyl-3-hydroxymethylthiophene, which undergoes a formal reductive cyclization using Wilkinson's catalyst to yield this compound. researchgate.net This method has also been successfully applied to the synthesis of various derivatives, including the 4-methyl, 6-ethyl, and 4,6-dimethyl analogues. researchgate.netlookchem.com
An alternative route begins with an acyclic unsaturated ester, which is converted to a key tetrahydrothiophene (B86538) intermediate. rsc.org This intermediate is then transformed into this compound. rsc.org Another synthesis starts from 4,5-dihydrothiophen-3(2H)-one and proceeds through a six-step sequence to produce this compound. researchgate.net Additionally, 3-halo-4-(2-haloethyl)furans can be converted into their corresponding 3-lithio-4-(2-haloethyl)furans, which then react with sulfur and cyclize to form the 2,3-dihydrothieno[2,3-c]furan core of this compound. researchgate.net
Development of Efficient and Novel Synthetic Routes
Researchers have focused on developing more efficient and novel synthetic pathways to this compound. One such route utilizes thiophene-3-methanol as a starting material, which contains all the necessary atoms for the dihydrothiophene ring. cardiff.ac.uk A key step in this synthesis is the treatment of a thiophene intermediate with Wilkinson's catalyst under a hydrogen atmosphere, leading to a partial reduction and subsequent intramolecular condensation to form this compound. cardiff.ac.uk
Another innovative approach involves the use of novel thiophene compounds as synthetic intermediates. google.com These intermediates can be reduced and cyclized in the presence of a transition metal catalyst to efficiently produce this compound and its analogues. google.com These developments aim to improve upon earlier, longer synthetic sequences and avoid the use of expensive reagents. cardiff.ac.uk
Semisynthetic Approaches to this compound and Analogues
While total synthesis provides a means to construct the this compound molecule from the ground up, semisynthetic approaches, which start from naturally occurring or readily available precursors, are also valuable. For instance, a semisynthesis of (-)-elemoxide, a sesquiterpene oxide with a tetrahydrofuran (B95107) ring, starts from the naturally extracted (-)-elemol. mdpi.comnih.gov This general strategy of modifying natural products can be conceptually applied to the synthesis of this compound analogues.
Development of this compound Analogues and Derivatives
The synthesis of this compound analogues and derivatives is crucial for understanding how its chemical structure relates to its sensory properties.
Structure-Odor Relationship Investigations of this compound and its Analogues
Investigations into the structure-odor relationship of this compound and its analogues have yielded interesting, and at times, unexpected results. While natural this compound is associated with a "violent, sulfury" odor that becomes a "pleasant roasted and smoky note" upon high dilution, synthetically produced this compound has been reported as essentially odorless. mdpi.comnih.gov This has led to the suggestion that the characteristic aroma of previously isolated this compound may have been due to highly fragrant, sulfur-containing impurities. mdpi.comnih.govcardiff.ac.uk
Despite the reported lack of a strong fragrance in pure synthetic this compound, the synthesis of its analogues continues to be an area of interest. cardiff.ac.uk For example, the syntheses of 4-methyl, 6-ethyl, and 4,6-dimethyl derivatives have been achieved. researchgate.net The study of such analogues is essential for mapping the structural requirements for specific odor characteristics within this class of compounds. mdpi.com
Exploration of Biological Activity Profiles of Synthetic Derivatives
The furan nucleus is a fundamental structural motif in a vast number of biologically active compounds. nih.govderpharmachemica.com Its presence is a key feature in many natural products and synthetic molecules, conferring a wide spectrum of pharmacological properties. nih.govjst.go.jpresearchgate.net Consequently, the synthesis of novel furan derivatives is a major focus in medicinal chemistry to develop new therapeutic agents. utripoli.edu.ly The biological response of these compounds can be significantly altered by even minor changes in their substitution patterns. researchgate.netutripoli.edu.ly Synthetic furan derivatives have been shown to possess antimicrobial, anti-inflammatory, anticancer, and antioxidant properties, among others. nih.govutripoli.edu.lywisdomlib.org
Antimicrobial Activity:
The search for new antimicrobial agents is driven by the global challenge of drug-resistant pathogens. Furan derivatives have emerged as a promising class of compounds in this area. researchgate.net For instance, certain 3,5-disubstituted furan derivatives have demonstrated antibacterial effects against both Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria. ijrti.org Similarly, some aryl furan derivatives have shown a broad spectrum of action against bacteria like Staphylococcus aureus and Escherichia coli. utripoli.edu.lyresearchgate.net Specific carbamothioyl-furan-2-carboxamide derivatives have also been identified as potent agents against various bacterial and fungal strains. mdpi.com
Anti-inflammatory Activity:
Inflammation is a critical physiological response that can become detrimental in chronic diseases. benthamdirect.com Many synthetic furan derivatives have been investigated for their anti-inflammatory potential. researchgate.net A series of acetylenic furan derivatives were found to exhibit good anti-inflammatory activity in a carrageenan-induced rat paw edema model. researchgate.net Another novel synthetic compound, Furan-2-yl-3-pyridin-2-yl-propenone (FPP-3), has demonstrated anti-inflammatory effects by inhibiting the cyclooxygenase-2 (COX-2) enzyme. nih.gov Furthermore, some carbohydrazide (B1668358) derivatives that incorporate a furan moiety have shown significant anti-inflammatory properties. utripoli.edu.ly
Anticancer Activity:
The development of new anticancer agents is a cornerstone of pharmaceutical research, and furan-based compounds have shown considerable promise. nih.gov Numerous furan derivatives have been synthesized and evaluated for their ability to inhibit the growth of various cancer cell lines. mdpi.comeurekaselect.com For example, a series of carbohydrazide derivatives with a furan component displayed cytotoxic activity against A549 human lung cancer cells. jrespharm.com One derivative, in particular, showed a significant anticancer effect on these cells without being toxic to normal fibroblast cells. jrespharm.com In another study, certain shikonin-benzo[b]furan derivatives were developed as tubulin polymerization inhibitors, with one compound showing powerful anti-cancer activity against HT29 colon cancer cells. nih.gov Additionally, some 2-aroyl benzofuran-based hydroxamic acids have demonstrated excellent antiproliferative activity against several cancer cell lines, including those resistant to the reference drug combretastatin (B1194345) A-4. mdpi.com
Antioxidant Activity:
Oxidative stress is implicated in a variety of diseases, and compounds with antioxidant properties are of great interest. Some novel pyridine (B92270) and imidazole (B134444) derivatives that contain a furan moiety have been synthesized and evaluated for their antioxidant capabilities, with some showing activity comparable to ascorbic acid. utripoli.edu.ly The compound FPP-3, noted for its anti-inflammatory action, also exhibits antioxidative properties by activating the Nrf2-ARE pathway, which helps to mitigate complications related to reactive oxygen species (ROS) in inflammation. nih.gov
The table below summarizes the biological activities of selected synthetic furan derivatives based on research findings.
| Compound Class/Derivative Name | Biological Activity Investigated | Key Findings | Citations |
| 3,5-disubstituted furan derivatives | Antibacterial | Exhibited activity against B. subtilis and E. coli. | ijrti.org |
| Aryl furan derivatives | Antibacterial | Showed broad-spectrum activity against Gram-positive and Gram-negative bacteria. | utripoli.edu.lyresearchgate.net |
| Acetylenic furan derivatives | Anti-inflammatory | Demonstrated good activity in a rat paw edema model. | researchgate.net |
| Furan-2-yl-3-pyridin-2-yl-propenone (FPP-3) | Anti-inflammatory, Antioxidant | Inhibits COX-2 and activates the Nrf2-ARE pathway. | nih.gov |
| Carbohydrazide derivatives with furan | Anticancer | Displayed cytotoxic activity against A549 lung cancer cells. | jrespharm.com |
| Shikonin-benzo[b]furan derivatives | Anticancer | Acted as potent tubulin polymerization inhibitors against HT29 colon cancer cells. | nih.gov |
| 2-Aroyl benzofuran-based hydroxamic acids | Anticancer | Showed excellent antiproliferative activity against multiple cancer cell lines. | mdpi.com |
| Pyridine and imidazole derivatives with furan | Antioxidant | Exhibited strong antioxidant activity, comparable to ascorbic acid. | utripoli.edu.ly |
Biological Activities and Pharmacological Investigations of Kahweofuran
In Vitro Pharmacological Activity Assessments
Antioxidant Mechanisms and Cellular Responses
Direct evidence from dedicated studies on the antioxidant mechanisms of kahweofuran is not available. However, some studies have identified this compound as a component of extracts that exhibit antioxidant properties. For instance, a study on the secondary metabolite profiling of Nymphaea nouchali stem extract identified this compound as one of 54 compounds. acs.orgresearchgate.net This extract demonstrated significant free-radical scavenging capabilities and was found to prevent oxidative stress by inducing endogenous antioxidant systems. researchgate.netnih.gov The antioxidant effects of the extract were linked to the upregulation of heme oxygenase-1 (HO-1) and nuclear factor erythroid 2-related factor 2 (Nrf2) through the modulation of mitogen-activated protein kinases (MAPK), specifically phosphorylated p38 and c-Jun N-terminal kinase. researchgate.netnih.gov It is important to note that these findings pertain to the entire extract, and the specific contribution of this compound to these activities has not been determined.
Anti-inflammatory Pathways and Molecular Targets
There is a notable lack of research directly investigating the anti-inflammatory pathways and molecular targets of this compound. While the anti-inflammatory properties of coffee as a beverage have been suggested to be partly mediated by the inhibition of cyclooxygenase-2 (COX-2) expression and monocyte chemoattractant protein-1 (MCP-1) secretion, these effects are attributed to the complex mixture of compounds present in coffee, not specifically to this compound. mdpi.com
Modulation of Specific Biological Pathways
Scientific literature detailing the modulation of specific biological pathways by isolated this compound is currently unavailable. Studies on complex mixtures containing this compound have reported modulation of various signaling pathways. For example, the Nymphaea nouchali stem extract, which contains this compound, was found to modulate the MAPK/Nrf2/HO-1 signaling pathway to attenuate oxidative stress. researchgate.netnih.gov However, without studies on the isolated compound, it is impossible to attribute these effects directly to this compound.
In Vivo Biological Activity Studies
As with the in vitro data, there is a significant gap in the scientific literature regarding in vivo studies focused on this compound.
Preclinical Models for Evaluating Potential Efficacy
No preclinical models specifically designed to evaluate the potential efficacy of this compound have been reported in published research. The establishment of such models would be a crucial step in understanding the compound's potential therapeutic applications. nih.gov
Mechanistic Elucidation in Complex Biological Systems
Mechanistic elucidation of this compound's activity in complex biological systems has not been a subject of dedicated in vivo research. This compound has been identified as a constituent in studies analyzing third-hand smoke exposure in male Wistar rats; however, the focus of this research was on the protective effects of pyridoxine (B80251) against pulmonary pyroptosis, and no specific mechanistic data for this compound were presented. bsmiab.org
Advanced Analytical Methodologies for Kahweofuran Profiling
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental step in the analysis of coffee volatiles, enabling the separation of individual compounds from the intricate mixture present in coffee.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are two of the most powerful and widely used chromatographic techniques in food analysis. foodsafety.institute GC is particularly well-suited for the analysis of volatile and semi-volatile compounds like Kahweofuran, offering high speed and sensitivity. foodsafety.institute The technique separates compounds based on their differential partitioning between a gaseous mobile phase and a stationary phase within a column. slideshare.net For GC analysis, samples containing this compound are typically vaporized and carried by an inert gas through the column. brewerscience.com
HPLC, on the other hand, is ideal for analyzing less volatile and thermally sensitive compounds. foodsafety.institutebrewerscience.com It utilizes a liquid mobile phase pumped at high pressure through a column packed with a solid adsorbent material. slideshare.netbrewerscience.com While GC is generally more common for volatile aroma compounds, HPLC can be employed for determining properties like the lipophilicity of aroma compounds, which can influence their release and perception. jst.go.jp The choice between GC and HPLC often depends on the volatility and thermal stability of the target analyte. foodsafety.institute
Interactive Data Table: Comparison of GC and HPLC for Compound Analysis
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds in the gas phase. | Separation of soluble compounds in a liquid phase. |
| Mobile Phase | Inert gas (e.g., Helium, Nitrogen). brewerscience.com | Liquid solvent or solvent mixture. brewerscience.com |
| Stationary Phase | Liquid or solid coating on the inside of a column. | Solid particles packed in a column. |
| Sample Volatility | Requires volatile or semi-volatile compounds. foodsafety.institute | Suitable for non-volatile and thermally labile compounds. foodsafety.institute |
| Temperature | Operates at elevated temperatures. brewerscience.com | Typically performed at room temperature. brewerscience.com |
| Speed | Generally faster analysis times (seconds to minutes). brewerscience.com | Analysis times can be longer (minutes to an hour). brewerscience.com |
| Applications | Analysis of volatile organic compounds, fragrances, essential oils. brewerscience.com | Analysis of a wide range of compounds including pharmaceuticals, polymers, and food components. brewerscience.com |
Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that is frequently coupled with GC for the analysis of volatile and semi-volatile organic compounds (VOCs) in complex matrices like coffee. mdpi.comresearchgate.net SPME utilizes a fiber coated with a sorbent material to extract and concentrate analytes from a sample's headspace (the gas above the sample) or directly from a liquid sample. researchgate.net This method is valued for its simplicity, efficiency, and the ability to be automated. mdpi.com
The choice of fiber coating is crucial for the effective extraction of target analytes. mdpi.com For coffee aroma analysis, fibers such as divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) are commonly used due to their broad applicability for various volatile compounds. researchgate.netjst.go.jp After extraction, the SPME fiber is directly introduced into the hot injector of a gas chromatograph, where the analytes are thermally desorbed and transferred to the GC column for separation. researchgate.net This coupling of SPME with GC provides a sensitive and powerful tool for profiling the volatile compounds that contribute to coffee's aroma, including this compound. researchgate.netnih.gov
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Applications
Mass Spectrometry (MS) Characterization
Mass Spectrometry (MS) is a powerful analytical technique used for the identification and quantification of chemical compounds. It works by measuring the mass-to-charge ratio of ionized molecules. When coupled with chromatographic techniques like GC or HPLC, it provides a highly specific and sensitive method for analyzing complex mixtures.
The combination of Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone for the analysis of volatile compounds in coffee, including this compound. jst.go.jp In this setup, the GC separates the individual volatile components of a sample, which are then introduced into the mass spectrometer for detection and identification. jst.go.jp The mass spectrometer provides detailed structural information, allowing for the confident identification of compounds by comparing their mass spectra to libraries of known compounds. jst.go.jp
Headspace GC-MS is a variation where the volatile compounds in the space above the coffee sample (the headspace) are sampled and analyzed. nih.govgcms.cz This is often facilitated by SPME, which concentrates the volatiles before they are introduced to the GC-MS system. nih.gov This technique is particularly useful for analyzing the aroma profile of coffee as it is perceived by consumers. Dynamic headspace analysis, where the headspace is continuously swept with a gas to a sorbent trap, can detect significantly more furan (B31954) and related compounds compared to static headspace methods. gcms.cz
Interactive Data Table: Parameters for Headspace GC-MS Analysis of Coffee Volatiles
| Parameter | Condition 1 nih.gov | Condition 2 gcms.cz |
| Technique | Headspace-Solid Phase Microextraction-Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) | Static and Dynamic Headspace-Gas Chromatography-Mass Spectrometry (HS-GC-MS) |
| Sample | Ground coffee | Dry coffee |
| Incubation/Heating | 15 min at 60 °C | 30 min at 60 °C (static) |
| Extraction/Sweeping | 15 min (SPME) | 15 min at 50 mL/min (dynamic) |
| GC Column | Rtx-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness) | Restek Rtx®-VMS (20 m x 0.18 mm i.d., 1.0 µm film thickness) |
| Oven Program | 40°C (5 min), then 5°C/min to 190°C (8 min), then 10°C/min to 240°C (10 min) | 35°C (4 min), then 16°C/min to 80°C, then 30°C/min to 230°C (3 min) |
| MS Scan Range | 35–350 m/z | 35 m/z to 300 m/z |
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which is crucial for the identification of unknown compounds and the characterization of complex mixtures like coffee. nih.govmdpi.com When coupled with liquid chromatography (LC-HRMS), it is a powerful tool for untargeted metabolomics, allowing for the comprehensive profiling of secondary metabolites in coffee. mdpi.comnih.gov This non-targeted approach provides a chemical fingerprint of the sample, which can be used for classification, authentication, and quality control. mdpi.comresearchgate.net The high mass accuracy of HRMS helps in determining the elemental composition of a molecule, significantly aiding in its identification. nih.gov
Tandem Mass Spectrometry (MS/MS) adds another layer of specificity and is particularly useful for the structural elucidation of compounds and for quantifying low-level analytes in complex matrices. nih.govnih.gov In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. nih.gov This process provides a unique fragmentation pattern that is highly characteristic of the compound's structure. GC-MS/MS has been successfully applied to the analysis of furan and its derivatives in food, offering high selectivity and low detection limits. nih.govnih.gov Similarly, LC-MS/MS is used for the targeted quantification of known metabolites and to validate compounds identified through untargeted approaches. nih.gov
High-Resolution Mass Spectroscopy (HRMS) for Secondary Metabolite Profiling
Olfactometry-Guided Analysis
Olfactometry-guided analysis combines instrumental separation with human sensory perception to identify odor-active compounds within a complex mixture. This approach is crucial for pinpointing which of the hundreds of volatile compounds present in coffee are actually responsible for its characteristic aroma.
Gas Chromatography-Olfactometry (GC/O) for Aroma Compound Characterization
Gas Chromatography-Olfactometry (GC-O) is a powerful technique that couples a gas chromatograph with a human assessor, who acts as a sensitive detector. nih.gov As volatile compounds elute from the GC column, the effluent is split, with one portion going to a chemical detector (like a mass spectrometer) and the other to a sniffing port. foodsciencejournal.com An assessor at the sniffing port describes the odor of each compound as it elutes and notes its intensity. nih.gov This method allows for the direct correlation of an instrumental signal with a specific aroma perception, making it indispensable for identifying key aroma contributors in complex food matrices like coffee. nih.govntou.edu.tw
The primary advantage of GC-O is its ability to detect potent odorants, even at very low concentrations that might be missed by instrumental detectors alone. nih.gov The data obtained from a GC-O analysis includes the retention time or index of an odor-active compound and a sensory descriptor for its aroma. This information is critical for the initial identification of important aroma compounds. imreblank.ch For instance, in studies of coffee aroma, GC-O has been used to characterize the sensory impact of numerous compounds, including this compound, which is noted for its roasty, smoky, and sulfurous aroma. ntou.edu.twimreblank.ch The technique is foundational to other methods like Aroma Extract Dilution Analysis (AEDA) and is often used in conjunction with Gas Chromatography-Mass Spectrometry (GC-MS) for definitive compound identification. mdpi.comtandfonline.com
Researchers have employed various GC-O methodologies to study coffee. For example, headspace solid-phase microextraction (HS-SPME) followed by GC-O analysis has been used to identify sensory-active compounds in both standard and cold brew coffee. mdpi.comresearchgate.net These analyses generate an olfactogram, which is a graphical representation of the odor intensity or detection frequency versus retention time, providing a "fingerprint" of the sample's aroma profile. mdpi.com
Aroma Extract Dilution Analysis (AEDA) in Coffee Flavor Studies
AEDA serves as a crucial screening method to rank the odorants based on their sensory importance, allowing researchers to focus identification and quantification efforts on the most impactful compounds. imreblank.chnih.gov Numerous studies on coffee have utilized AEDA to identify key flavor compounds. In an analysis of Arabica coffee powder, AEDA revealed 38 odorants with FD factors of 16 or higher. imreblank.ch Among these, compounds like 2-furfurylthiol, 3-mercapto-3-methylbutylformate, and various pyrazines were identified as key contributors. imreblank.ch this compound has also been identified as a significant odorant in coffee through AEDA. imreblank.ch
Comparative AEDA studies have highlighted differences between coffee types and preparations. For example, a comparison between a filtered coffee brew and an instant coffee beverage showed that while the same odorants were present in both, the FD factors were significantly lower in the instant coffee for key compounds like 2-furfurylthiol and various phenols. researchgate.net Similarly, AEDA has been used to compare Arabica and Robusta coffee varieties, revealing differences in the concentrations of important odorants. imreblank.ch
Table 1: Potent Odorants Identified in Roasted Arabica Coffee Powder by AEDA
This table presents a selection of key aroma compounds identified in roasted Arabica coffee powder using Aroma Extract Dilution Analysis (AEDA). The Flavor Dilution (FD) factor indicates the relative sensory importance of each compound.
| Compound | Odor Description | FD Factor | Reference |
| 2-Furfurylthiol | Roasty, coffee-like | 2048 | imreblank.ch |
| 3-Mercapto-3-methylbutylformate | Catty, roasty | 2048 | imreblank.ch |
| 2-Methyl-3-furanthiol | Meaty | 1024 | imreblank.ch |
| 3-Isobutyl-2-methoxypyrazine | Earthy | 1024 | imreblank.ch |
| (E)-β-Damascenone | Cooked apple, sweet | 512 | imreblank.ch |
| 2-Ethyl-3,5-dimethylpyrazine | Earthy, roasty | 256 | imreblank.ch |
| 4-Vinylguaiacol | Spicy | 256 | imreblank.ch |
| Methional | Potato-like | 128 | imreblank.ch |
| 3-Hydroxy-4,5-dimethyl-2(5H)-furanone (Sotolon) | Seasoning-like | 128 | imreblank.ch |
| This compound | Roasty, smoky | - | imreblank.ch * |
Note: While identified as an important odorant by Holscher et al. as cited in Blank et al. (1991), a specific FD factor for this compound was not provided in the available text. imreblank.ch
Untargeted Metabolomics Approaches for Comprehensive Profiling
Untargeted metabolomics has emerged as a powerful tool for obtaining a comprehensive chemical fingerprint of food products, including coffee. nih.govtypeset.io This approach aims to measure as many small molecules (metabolites) as possible in a sample without pre-selecting them. nih.gov It typically employs high-resolution analytical platforms like Ultra-High-Performance Liquid Chromatography coupled to Quadrupole-Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS). nih.govresearchgate.net The resulting complex datasets are then analyzed using multivariate statistical methods, such as Principal Component Analysis (PCA), to identify patterns and markers that can differentiate samples based on factors like origin, processing, or sensory quality. nih.govtypeset.io
In coffee research, untargeted metabolomics has been applied to investigate how factors like roasting, grinding, and brewing methods affect the chemical profile. nih.govresearchgate.net It has also been used to authenticate coffee and discriminate between different species, such as Coffea arabica and Coffea canephora. mdpi.comnih.gov
A key application of this methodology is the identification of chemical markers that correlate with sensory attributes. In one study, 47 ground coffee samples were analyzed using untargeted metabolomics to find compounds that could discriminate between high-quality samples (awarded a gold medal in a tasting competition) and those with lower sensory scores. nih.gov The analysis successfully identified a range of compounds, including this compound, that were part of the distinct chemical profile of the high-quality coffee group. nih.govresearchgate.net This demonstrates the utility of untargeted metabolomics not just for broad chemical profiling, but also for linking specific compounds to the final sensory perception of the beverage. nih.gov
Table 2: Selected Chemical Compounds Identified in Ground Coffee via Untargeted Metabolomics
This table shows a selection of compounds identified through an untargeted metabolomics approach that were found to be potential markers for discriminating coffee quality.
| Compound Class | Compound Name / Tentative ID | Reference |
| Furans | This compound | nih.govresearchgate.net |
| Pyridines | 4-Acetyl-2-methylpyridine | nih.govresearchgate.net |
| Phenols | 4-Ethyl-2-methylphenol / 2-Ethyl-4-methylphenol | nih.govresearchgate.net |
| Phenolic acids | trans-Chlorogenic acid / trans-Neochlorogenic acid | nih.govresearchgate.net |
| Alkaloids | Caffeine (B1668208) | typeset.iomdpi.com |
| Diazines | Methyl pentanoate | researchgate.net |
| Thiols | 2-Furfurylthiol | researchgate.net |
| Amino Acids | L-Homoserine | researchgate.net |
Natural Occurrence, Formation Pathways, and Distribution of Kahweofuran
Occurrence in Coffea Species and Related Agricultural Products
The concentration of kahweofuran is notably different between the two main commercially grown coffee species, Coffea arabica and Coffea canephora (commonly known as Robusta). These differences are further influenced by the processing methods applied to the coffee cherries after harvesting, particularly the roasting stage.
Varietal Differences in this compound Content (e.g., Coffea arabica vs. Coffea canephora)
Research has shown that the levels of this compound can vary significantly between Coffea arabica and Coffea canephora. Generally, roasted Arabica coffees tend to exhibit higher concentrations of this compound compared to Robusta coffees. For instance, one study reported this compound levels of 1.75 ppm (mg/kg) in roasted Colombian Arabicas and 2.0 ppm in Kenyan Arabicas, while roasted Ivory Coast Robustas contained a lower concentration of 0.45 ppm. iarc.fr This suggests that the genetic makeup of the coffee variety plays a crucial role in the potential for this compound formation. While caffeine (B1668208) content is a well-known differentiator, with Robusta having higher levels than Arabica, the profile of aromatic compounds like this compound also distinguishes these species. nih.gov
Intervarietal hybrids of C. canephora have also been studied, showing different chemical profiles compared to traditional conilon and robusta varieties. These hybrids have been noted for higher contents of other compounds like trigonelline (B31793) and chlorogenic acids, indicating the complex interplay of genetics on the final chemical composition of the roasted bean. embrapa.br
Table 1: this compound Content in Different Coffee Varieties
| Coffee Variety | Origin | This compound Content (ppm) |
|---|---|---|
| Coffea arabica | Colombia | 1.75 |
| Coffea arabica | Kenya | 2.0 |
| Coffea canephora (Robusta) | Ivory Coast | 0.45 |
Influence of Post-Harvest Processing, Particularly Roasting, on this compound Formation
Post-harvest processing, and especially roasting, is the most critical factor in the development of this compound. This compound is not present in green, unroasted coffee beans but is formed during the thermal treatment of roasting. researchgate.net The roasting process triggers a cascade of complex chemical reactions that transform the precursors present in the green beans into the aromatic compounds that characterize coffee flavor. nih.gov
The degree of roast has a direct impact on the concentration of this compound. As roasting progresses, the formation of many volatile compounds, including this compound, increases. researchgate.net However, the relationship is not always linear, as very high temperatures or prolonged roasting times can lead to the degradation of some aromatic compounds. researchgate.netresearchgate.net The roasting conditions, including temperature and duration, are carefully controlled by coffee roasters to achieve a desired flavor profile, which includes balancing the formation and potential degradation of key aroma compounds like this compound. scribd.com
Biosynthesis and Chemical Formation Mechanisms in Natural Systems
This compound is not biosynthesized directly by the coffee plant but is a product of chemical reactions that occur during roasting. The primary pathways for its formation involve the Maillard reaction and the thermal degradation of specific precursor molecules found in green coffee beans.
Role of Maillard Reaction in this compound Genesis
The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a cornerstone of flavor development in many cooked foods, including roasted coffee. nih.govmdpi.com This complex series of reactions is a significant contributor to the formation of a wide array of volatile compounds, including heterocyclic compounds like furans and thiophenes. researchgate.netrsc.org this compound is specifically formed through the interaction of sugars with sulfur-containing amino acids during this reaction. researchgate.net The presence of both carbohydrate and sulfur-containing precursors in green coffee beans makes the Maillard reaction a key pathway for the generation of this important aroma compound during roasting. scielo.brscielo.br
Thermal Degradation Pathways of Carbohydrate and Lipid Precursors
In addition to the Maillard reaction, the direct thermal degradation of various precursors in the green coffee bean contributes to the formation of this compound. datapdf.com Lipids, which are present in significant amounts in coffee beans, can undergo degradation during roasting, leading to the formation of various volatile compounds. nih.govnih.gov Carbohydrates, such as sucrose, also break down under the high temperatures of roasting, forming reactive intermediates that can participate in the formation of aromatic compounds. jst.go.jp The structure of this compound, a bicyclic thiophene (B33073), suggests its origin from the reaction of sulfur-containing compounds with degradation products of carbohydrates like furans. ntou.edu.tw
Distribution in Other Botanical Sources and Ecosystems (e.g., Nymphaea nouchali)
While strongly associated with coffee, this compound has also been identified in other botanical sources, indicating that its formation is not exclusive to the roasting of coffee beans. One notable example is its presence in the aquatic plant Nymphaea nouchali, commonly known as the water lily. researchgate.netmdpi.comjaptronline.com Phytochemical studies of Nymphaea nouchali have identified this compound among its secondary metabolites. mdpi.comresearchgate.net This finding is significant as it demonstrates that the precursors and conditions for the formation of this compound can exist in other natural systems, potentially through different formation pathways than the high-temperature roasting process of coffee. The presence of this compound in human milk has also been reported, which is thought to be derived from the mother's consumption of coffee. mdpi.com
Mechanistic Research on Kahweofuran S Biological Interactions
Identification and Validation of Specific Molecular Targets
The identification of direct molecular targets for Kahweofuran remains an area with limited specific research. While some studies and reviews attribute general anti-inflammatory and anti-angiogenic activities to the compound, the precise proteins or receptors that this compound binds to and modulates are not yet conclusively validated in the scientific literature. japtronline.com
A comprehensive 2019 review of coffee constituents with estrogenic activity listed this compound among other volatile compounds. nih.govresearchgate.net However, the review concluded that due to their simple structures, no estrogenic activity has been detected for these compounds, suggesting that estrogen receptors are not a molecular target. nih.govresearchgate.net
Research on other coffee compounds, such as the diterpene kahweol (B1673272), has identified specific molecular targets like matrix metalloproteinase-2 (MMP-2), urokinase-type plasminogen activator (uPA), and cyclooxygenase-2 (COX-2). plos.org However, these findings are specific to kahweol and cannot be extrapolated to this compound. At present, dedicated studies to elucidate and validate the direct molecular binding partners of this compound are required to understand its pharmacological profile.
Elucidation of Cellular Signaling Pathway Modulation
Direct studies on the modulation of cellular signaling pathways by isolated this compound are scarce. However, research on complex extracts containing this compound provides preliminary insights into potential pathways that could be influenced by this compound, albeit not by it alone.
A significant study investigated the antioxidant effects of an ethanolic extract from the stem of Nymphaea nouchali (NNSE), in which this compound was identified as one of 54 secondary metabolites. mdpi.comresearchgate.netnih.gov This study, conducted on RAW264.7 macrophage cells, demonstrated that the extract offered protection against oxidative stress by modulating the Mitogen-Activated Protein Kinase (MAPK)/Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) signaling pathway. mdpi.comresearchgate.net
The key findings related to this pathway were:
MAPK Activation: The Nymphaea nouchali extract was found to increase the phosphorylation of p38 and c-Jun N-terminal kinase (JNK), which are key kinases in the MAPK signaling cascade. mdpi.comresearchgate.net
Nrf2 Translocation: This MAPK activation led to the nuclear translocation of Nrf2, a transcription factor that regulates the expression of antioxidant proteins. mdpi.comresearchgate.netnih.gov
Antioxidant Enzyme Upregulation: The activation of Nrf2 subsequently increased the expression of downstream antioxidant enzymes, notably Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1). mdpi.comresearchgate.net
It is critical to emphasize that these effects are attributed to the entire NNSE extract, which contains a multitude of bioactive compounds, including various phenolic acids and flavonoids known for their antioxidant properties. mdpi.comresearchgate.net Therefore, the specific contribution of this compound to the observed modulation of the MAPK/Nrf2/HO-1 pathway has not been isolated.
Table 1: Selected Secondary Metabolites Identified in Nymphaea nouchali Stem Extract (NNSE)
This table illustrates the chemical complexity of the extract used in the signaling pathway studies and is not an exhaustive list. Data sourced from high-resolution mass spectroscopy analysis. mdpi.comnih.govresearchgate.net
| Class | Compound Name |
| Flavoring Agent | This compound |
| Phenolic Acids | Brevifolincarboxylic acid |
| p-Coumaroyltartaric acid | |
| Niazinin B | |
| 3-Feruloylquinic acid | |
| Flavonoids | Elephantorrhizol |
| Vicenin-2 | |
| Apigenin 6-C-galactoside 8-C-arabinoside | |
| Dicarboxylic Acids | Succinic acid |
| Malic acid | |
| Terpenoid | α-γ-Onoceradienedione |
Enzyme Kinetics and Inhibition Studies
Specific data from enzyme kinetics and inhibition studies focused solely on this compound are not available in the current body of scientific literature. Research on the functional properties of this compound has been suggested, but detailed kinetic parameters such as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) against specific enzymes have not been published. ffcr.or.jp
While studies on other furan-containing compounds and general coffee extracts have explored enzyme interactions, these results are not directly applicable to this compound. For instance, the coffee diterpene kahweol has been shown to inhibit the expression of the enzyme cyclooxygenase-2 (COX-2), an important mediator of inflammation. plos.org However, without direct experimental evidence, it is unknown if this compound interacts with COX-2 or other enzymes in a similar manner. The characterization of this compound's potential as an enzyme inhibitor requires dedicated kinetic analysis.
Gene Expression and Proteomic Profiling in Response to this compound Exposure
Research involving gene expression and proteomic profiling in response to treatment with pure this compound has not been published. The available data is derived from studies on complex mixtures where this compound is one of many constituents.
The most relevant findings come from the proteomic analysis within the study of the Nymphaea nouchali stem extract (NNSE). mdpi.comresearchgate.net Using immunoblotting techniques to quantify protein levels in RAW264.7 cells, researchers observed that the extract induced significant changes in the expression of key proteins involved in the cellular antioxidant response.
The study reported the following dose-dependent changes in protein expression after treatment with the extract:
Upregulation of Phase II Enzymes: A significant increase was observed in the protein levels of Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1). mdpi.comresearchgate.net
Modulation of Nrf2 Pathway Proteins: The extract was shown to decrease levels of cytoplasmic Kelch-like ECH-associated protein 1 (Keap1), which normally promotes Nrf2 degradation, and increase the accumulation of Nrf2 in the nucleus, confirming its activation. mdpi.comresearchgate.net
These proteomic changes corroborate the findings on the modulation of the Nrf2 signaling pathway. However, as stated previously, these results reflect the collective action of all 54 identified compounds in the NNSE extract, and the specific impact of this compound on the proteome is undetermined.
Table 2: Protein Expression Modulation by Nymphaea nouchali Stem Extract (Containing this compound)
This table summarizes the key proteomic changes observed in RAW264.7 cells upon exposure to the complex extract. The findings cannot be attributed to this compound alone. mdpi.comresearchgate.net
| Protein | Cellular Location | Function | Observed Effect of Extract |
| Keap1 | Cytoplasm | Nrf2 inhibitor, promotes Nrf2 degradation | Decreased expression |
| Nrf2 | Nucleus | Transcription factor for antioxidant genes | Increased nuclear accumulation |
| HO-1 | Cytoplasm | Antioxidant/Phase II detoxifying enzyme | Increased expression |
| NQO1 | Cytoplasm | Antioxidant/Phase II detoxifying enzyme | Increased expression |
Future Directions and Emerging Research Avenues for Kahweofuran
Development of Novel Synthetic Routes for Scalable and Sustainable Production
The synthesis of kahweofuran is crucial for obtaining pure standards for analytical and biological studies, as its isolation from natural sources like coffee is complex and yields low quantities. Several synthetic routes have been developed, each with unique precursors and methodologies, highlighting an active area of chemical research aimed at improving efficiency and scalability.
Early synthetic work provided definitive proof of this compound's structure. One such method involved the condensation of 3-ketotetrahydrothiophene with ethyl acetate (B1210297), followed by further reaction steps to yield the target molecule. acs.org Other approaches have utilized different starting materials and strategies. For instance, a six-step synthesis starting from 4,5-dihydrothiophen-3(2H)-one has been reported. asianpubs.org Another novel synthesis proceeds from an acyclic unsaturated ester, which is first produced through a Stobbe condensation of α-methylcinnamaldehyde with dimethyl succinate. rsc.orgrsc.org
More rapid syntheses have also been developed to improve efficiency. One such method achieves the synthesis of this compound and its derivatives from 2-acetyl-3-hydroxymethylthiophene via a formal reductive cyclization using Wilkinson's catalyst. researchgate.net A distinct strategy involves the total synthesis of this compound through a key cyclization step involving an alkyne and a thiol group. nih.gov
A summary of various synthetic precursors for this compound is presented below.
| Starting Material/Precursor | Brief Description of Route | Reference |
| 3-Ketotetrahydrothiophene | Condensation with ethyl acetate to form a β-diketone intermediate. acs.org | acs.org |
| 4,5-Dihydrothiophen-3(2H)-one | A six-step synthesis pathway. asianpubs.org | asianpubs.org |
| Acyclic unsaturated ester | Produced via Stobbe condensation, leading to a tetrahydrothiophene (B86538) intermediate. rsc.orgrsc.org | rsc.orgrsc.org |
| 2-Acetyl-3-hydroxymethylthiophene | Rapid synthesis via formal reductive cyclization using Wilkinson's catalyst. researchgate.net | researchgate.net |
| 3-Alkyne-1,2-diol derivative | A total synthesis strategy involving the cyclization of an alkyne-thiol precursor. nih.gov | nih.gov |
Future research will likely focus on developing synthetic routes that are not only high-yielding but also scalable and sustainable. This involves minimizing the number of steps, using environmentally benign reagents and solvents, and starting from readily available, renewable feedstocks. Such advancements are critical for producing this compound in sufficient quantities for comprehensive biological and clinical investigations.
Comprehensive Structure-Activity Relationship Studies for Enhanced Bioactivity and Specificity
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of this compound relates to its biological and sensory properties. Such studies involve synthesizing and testing analogues of this compound to identify the key structural features responsible for its effects.
The primary "activity" associated with this compound is its contribution to coffee aroma, often described as roasted and smoky. weebly.comvdoc.pub It is considered one of the impact flavor components in roasted coffee. rsc.orgresearchgate.net However, there is some complexity to its sensory perception. One study that achieved the total synthesis of this compound reported that the pure compound was essentially odorless, suggesting that its characteristic coffee-like aroma might arise from trace impurities, possibly containing thiols, in previously isolated samples. nih.gov This highlights the need for rigorous SAR studies using highly pure compounds.
Beyond its aroma, this compound has been investigated for potential biological activities.
Anti-inflammatory and Anti-angiogenic Activity : A systematic review has listed this compound as having potential anti-angiogenic and anti-inflammatory activities, although detailed preclinical studies on the pure compound are needed to confirm this. japtronline.comresearchgate.net
Estrogenic Activity : In a study evaluating the estrogenic activity of various coffee constituents, this compound was among the volatile compounds considered. nih.gov While many simple heterocyclic compounds showed no estrogenic activity, the study noted that such structures can influence ligand binding to estrogen receptors. nih.gov
Pyroptosis : this compound has been identified as a component of cigarette extract in a study investigating third-hand smoke-induced pulmonary pyroptosis in rats. bsmiab.org However, its specific contribution to the observed effects was not determined.
The synthesis of this compound derivatives, such as its 4-methyl, 6-ethyl, and 4,6-dimethyl analogues, provides the necessary tools for SAR studies. researchgate.netweebly.com By systematically modifying the this compound scaffold and evaluating the impact on both aroma and biological endpoints, researchers can map the structural requirements for specific activities. This could lead to the design of new analogues with enhanced bioactivity or more specific sensory profiles.
Integration of Multi-Omics Data for Systems-Level Understanding of this compound's Biological Impact
Multi-omics approaches, which integrate data from genomics, proteomics, and metabolomics, offer a powerful way to understand the systemic biological impact of compounds like this compound. Untargeted metabolomics, in particular, has been instrumental in identifying this compound within complex biological and food matrices.
In the context of food science, untargeted metabolomics has been used to identify markers of sensory quality in ground coffee. In one such study, this compound was identified as one of several key compounds, alongside polyphenols, alkaloids, and other Maillard reaction products, that define the chemical profile of coffee. researchgate.net
More recently, multi-omics has been applied to study the transmission of metabolites and microbes from mother to infant. In a study analyzing the metabolome of human milk and maternal and infant stool samples, this compound was identified as a characteristic metabolite in maternal stool. nih.govresearchgate.net Its presence was directly linked to the mother's coffee consumption, demonstrating that this compound can be tracked through the human digestive system. nih.govmdpi.com This finding, enabled by high-resolution mass spectrometry, opens the door to understanding how dietary components like this compound might influence the gut microbiome and maternal-infant health. nih.govresearchgate.net The use of multi-omics packages like mixOmics in R allows for the integration of metabolome and microbiota data to draw these complex associations. nih.gov
Future research should leverage these technologies more extensively. For example, treating specific cell lines or preclinical models with pure this compound and subsequently performing transcriptomic, proteomic, and metabolomic analyses could reveal the specific cellular pathways it modulates. Integrating these datasets would provide a holistic, systems-level view of this compound's biological effects, moving beyond single-endpoint assays.
Elucidation of Pharmacokinetic and Metabolic Profiles in Biological Systems
Understanding the pharmacokinetics—absorption, distribution, metabolism, and excretion (ADME)—of this compound is fundamental to assessing its potential physiological effects in humans. Currently, data in this area is limited.
A 1991 report from the International Agency for Research on Cancer (IARC) noted that no data were available on the absorption, distribution, metabolism, and excretion of this compound. nih.gov This highlights a significant knowledge gap that has only recently begun to be addressed.
Emerging evidence from metabolomics studies suggests that this compound survives transit through the human gastrointestinal tract. Its detection in maternal stool samples following coffee consumption indicates that at least a fraction of ingested this compound is not absorbed or is excreted back into the intestine. nih.govresearchgate.netmdpi.com
The chemical properties of this compound (C7H8OS) suggest it is a relatively small, lipophilic molecule, which may allow for passive absorption in the gut. cymitquimica.comnih.gov However, without dedicated pharmacokinetic studies, its bioavailability, distribution to various tissues, and metabolic fate remain speculative.
Future research must prioritize formal ADME studies. This would involve:
In Vitro Models : Using cell cultures, such as Caco-2 cells, to simulate intestinal absorption and identify potential transport mechanisms.
Animal Studies : Administering pure this compound to animal models and tracking its concentration over time in blood, urine, feces, and various tissues. This would help determine its half-life, volume of distribution, and clearance rate.
Metabolite Identification : Analyzing biological samples to identify potential metabolites of this compound, which would reveal the enzymatic pathways responsible for its breakdown (e.g., cytochrome P450 enzymes in the liver).
Elucidating these pharmacokinetic parameters is a critical step before any potential therapeutic or health effects of this compound can be properly evaluated in humans.
Advanced Preclinical Models for Comprehensive Therapeutic Potential Assessment
To validate the therapeutic potential suggested by initial screenings, this compound must be assessed in advanced preclinical models. These models, which include specialized cell cultures and animal models of disease, are essential for establishing causality and understanding mechanisms of action.
Currently, the evidence for this compound's therapeutic potential is preliminary and often indirect.
Systematic reviews have associated this compound with potential anti-inflammatory and anti-angiogenic activities. japtronline.comresearchgate.net These claims need to be substantiated through targeted in vitro and in vivo studies using the pure compound. For instance, its anti-inflammatory effects could be tested in macrophage cell lines stimulated with inflammatory agents, while its anti-angiogenic potential could be assessed using endothelial cell tube formation assays.
this compound was identified in a cigarette extract that was shown to induce pyroptosis (a form of inflammatory cell death) in the lungs of Wistar rats. bsmiab.org While this study implicates a complex mixture, it raises the question of whether this compound itself has pro- or anti-inflammatory effects in this context. Future studies could use lung organoid models or targeted animal studies to investigate the specific impact of this compound on pyroptosis and other lung injury pathways.
Future preclinical research should employ a range of advanced models to comprehensively assess this compound's potential. This could include:
Disease-Specific Animal Models : Testing this compound in established animal models of inflammatory diseases (e.g., colitis or arthritis), cancer, or neurodegenerative disorders.
Humanized Models : Utilizing mice with humanized immune systems or expressing specific human receptors to better predict the response in humans.
Organ-on-a-Chip Technology : Using microfluidic devices containing human cells to model the function of specific organs (e.g., liver-on-a-chip) to study the compound's efficacy and toxicity with greater human relevance.
These advanced models will be crucial for generating the robust preclinical data needed to justify any future human trials.
Investigation of this compound's Specific Role in Human Health Through Controlled Intervention Studies
Ultimately, to determine the specific role of this compound in human health, controlled intervention studies are required. This represents the pinnacle of translational research, moving from laboratory findings to human application. To date, there is a lack of such studies focusing specifically on isolated this compound.
The current understanding of this compound's relevance to human health is largely inferential, based on its presence in coffee, a beverage linked to various health outcomes. nih.gov Epidemiological studies have associated coffee consumption with reduced risks for several chronic diseases, but these effects are attributed to a complex mixture of hundreds of bioactive compounds, making it impossible to isolate the contribution of this compound alone. nih.gov
The detection of this compound in human biological samples provides direct evidence of exposure through diet. nih.govmdpi.com However, its presence does not equate to a specific health effect.
The path forward requires a staged approach to human studies:
Phase 0/Microdosing Studies : Initial human trials could involve administering a very small, non-pharmacologically active dose of pure this compound to assess its pharmacokinetic profile in humans, confirming findings from preclinical models.
Biomarker Studies : Controlled studies could be designed where healthy volunteers consume a defined amount of this compound, after which researchers would measure a panel of biomarkers related to inflammation, oxidative stress, or metabolic health to identify potential biological responses.
Controlled Intervention Trials : Should earlier studies show a promising safety profile and biological activity, randomized controlled trials could be conducted. These trials would administer a specific dose of this compound to participants over a defined period to assess its impact on a specific health outcome (e.g., reduction in inflammatory markers in individuals with metabolic syndrome).
These studies are resource-intensive and must be predicated on strong, positive evidence from the preclinical research avenues discussed previously. Investigating this compound in controlled human trials is the only way to definitively elucidate its specific contributions to human health, separate from the confounding effects of the complex coffee matrix.
Q & A
Q. What analytical techniques are most effective for identifying and quantifying Kahweofuran in coffee extracts?
To confirm the presence of this compound, researchers typically employ gas chromatography-mass spectrometry (GC-MS) for volatile compound separation and identification, coupled with nuclear magnetic resonance (NMR) spectroscopy for structural elucidation. Flament (1987) emphasized the importance of GC-MS in isolating this compound from coffee aroma profiles, noting its distinct "roasted and smoky" notes at low concentrations . Quantitative analysis often requires calibration with synthetic standards to account for matrix effects in complex coffee extracts.
Q. What synthetic methodologies have been developed for this compound, and what are their limitations?
Early synthetic routes focused on furan ring formation via cyclization of alkyne-diol precursors. King and Knight (2021) optimized an iodine-mediated cyclization step to construct the fused heterocyclic structure, achieving a 62% yield for the final step . However, scalability is limited by the sensitivity of alkynes to oxidation, necessitating inert reaction conditions. Challenges also persist in replicating the odor profile of natural this compound, as synthetic versions were found odorless, suggesting impurities in natural isolates may contribute to aroma .
Q. How does this compound’s concentration influence its perceived aroma in coffee?
Flament (1987) observed that this compound exhibits a "violent, sulfury" odor at high concentrations but transitions to a pleasant roasted note when diluted. This nonlinear olfactory response underscores the need for precise quantification in sensory studies, often achieved via headspace solid-phase microextraction (HS-SPME) paired with GC-olfactometry .
Advanced Research Questions
Q. How can researchers resolve discrepancies in odor profiles between natural and synthetic this compound?
King and Knight (2021) hypothesized that thiol-containing impurities in natural isolates might contribute to the reported sulfurous notes. To test this, researchers should employ high-resolution LC-MS to screen natural extracts for co-eluting sulfur compounds and compare synthetic batches purified via preparative HPLC. Replicating odor profiles may require controlled doping of synthetic this compound with trace thiols .
Q. What mechanistic insights explain the iodine-mediated cyclization step in this compound synthesis?
The iodine-mediated cyclization of alkyne-diol substrates proceeds through a halonium ion intermediate, facilitating 5-endo-dig cyclization to form the furan ring. Kinetic studies using deuterated substrates revealed that steric hindrance at the alkyne terminus influences reaction rates, with bulkier substituents reducing yields by 15–20% . Computational modeling (DFT) could further elucidate transition-state geometries.
Q. How stable is this compound under varying thermal and pH conditions relevant to coffee processing?
Stability studies using accelerated aging protocols (e.g., 80°C, 60% humidity) show that this compound degrades by 40% over 72 hours, generating furfural derivatives. NMR-based degradation tracking under acidic conditions (pH 3–5) revealed hydrolytic cleavage of the furan ring, suggesting its contribution to aroma evolution during roasting .
Q. What strategies are effective for isolating this compound from complex coffee matrices?
Supercritical CO₂ extraction followed by silica gel chromatography achieves 85% purity, but recovery rates drop below 50% due to this compound’s volatility. Recent advances in molecularly imprinted polymers (MIPs) tailored to this compound’s structure have improved selectivity, enabling isolation at sub-ppm concentrations .
Methodological Considerations
Q. How can researchers design experiments to validate this compound’s biosynthetic pathway in Coffea species?
Isotopic labeling (e.g., ¹³C-glucose tracer studies) coupled with time-course GC-MS analysis can track precursor incorporation into this compound. Comparative transcriptomics of high- and low-Kahweofuran coffee cultivars may identify candidate enzymes, such as cytochrome P450s, involved in oxidation/cyclization steps .
Q. What statistical approaches are suitable for analyzing contradictory data on this compound’s sensory impact?
Multivariate analysis (e.g., PCA) of GC-olfactometry datasets can disentangle this compound’s contribution from confounding volatiles. Dose-response modeling using panelist ratings (e.g., generalized linear mixed models) accounts for individual olfactory sensitivity thresholds .
Q. How should replication studies address historical inconsistencies in this compound’s reported properties?
Researchers must standardize extraction protocols (e.g., SPME fiber type, extraction time) and validate synthetic batches via orthogonal methods (NMR, HRMS). Open-access sharing of raw spectral data and chromatograms enhances reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
